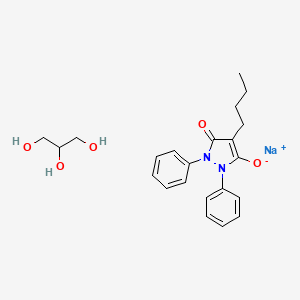

Phenbutazone sodium glycerate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenbutazone sodium glycerate is a derivative of phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID). It is primarily used for its anti-inflammatory, antipyretic, and analgesic properties. Phenylbutazone was initially introduced for the treatment of rheumatoid arthritis and other inflammatory conditions .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Phenbutazon-Natrium-Glycerat beinhaltet die Reaktion von Phenylbutazon mit Natriumglycerat. Der Prozess erfordert in der Regel kontrollierte Bedingungen, um die Stabilität und Reinheit des Endprodukts zu gewährleisten. Die Reaktion wird in einem wässrigen Medium durchgeführt, und der pH-Wert wird sorgfältig überwacht, um die gewünschte Reaktionsumgebung zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Phenbutazon-Natrium-Glycerat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Reaktoren und die präzise Steuerung der Reaktionsparameter, um eine konstante Qualität und Ausbeute zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um pharmazeutische Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Phenbutazon-Natrium-Glycerat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können Phenbutazon-Natrium-Glycerat in seine reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu dehydroxylierten Formen führen kann .

Wissenschaftliche Forschungsanwendungen

Veterinary Medicine

Anti-inflammatory Properties

Phenbutazone sodium glycerate is predominantly utilized in veterinary settings to manage pain and inflammation associated with musculoskeletal disorders in animals, particularly horses. It is effective for conditions such as arthritis, bursitis, tendinitis, and laminitis. The compound's analgesic and anti-pyretic properties make it suitable for treating rheumatic disorders and painful injuries.

Case Study Example

A study involving horses treated with phenylbutazone showed significant improvement in clinical signs of laminitis. The administration of phenylbutazone resulted in reduced pain scores and improved mobility among affected horses .

| Condition | Dosage | Outcome |

|---|---|---|

| Laminitis | 4.4 mg/kg IV q24h | Decreased pain and improved mobility |

| Arthritis | 10-20 ml IV | Significant reduction in inflammation |

| Tendinitis | 6-10 ml IV | Enhanced recovery time |

Gastrointestinal Effects

Impact on Gut Health

Research has indicated that phenbutazone can adversely affect gastrointestinal health in horses, leading to increased intestinal permeability and dysbiosis. A study found that the administration of phenylbutazone resulted in a 3.02-fold increase in bacterial DNA in circulation, indicating potential gut barrier disruption .

Findings

- Increased Gastric Ulceration : Horses treated with phenbutazone developed gastric ulcers at a higher rate compared to control groups.

- Microbiota Changes : Specific bacterial populations were diminished following treatment, suggesting that while effective for pain management, phenbutazone may compromise gut health.

| Parameter | Control Group | Phenbutazone Group |

|---|---|---|

| Gastric Ulcer Score | 0 | Mean increase of 1.1 |

| Bacterial DNA Level | Baseline | Increased by 3.02-fold |

Cosmetic Applications

Topical Formulations

Recent studies have explored the incorporation of this compound into cosmetic formulations due to its anti-inflammatory properties. Its use in creams and lotions aims to leverage its soothing effects on the skin.

Formulation Insights

- Stability and Efficacy : The formulation of creams containing this compound has been shown to enhance skin hydration and reduce irritation.

- Experimental Design Techniques : Studies utilizing Box-Behnken design methodologies have optimized the formulation process, assessing various parameters such as consistency index and sensory properties .

| Cosmetic Product Type | Key Ingredients | Effectiveness |

|---|---|---|

| Cream | This compound | Improved skin hydration |

| Lotion | Glycerin | Enhanced soothing properties |

Wirkmechanismus

Phenbutazone sodium glycerate is compared with other similar compounds such as:

Phenylbutazone: The parent compound with similar anti-inflammatory properties.

Oxyphenbutazone: A metabolite of phenylbutazone with similar therapeutic effects.

Indomethacin: Another NSAID with comparable anti-inflammatory and analgesic properties

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its glycerate moiety enhances its solubility and bioavailability compared to phenylbutazone .

Vergleich Mit ähnlichen Verbindungen

Phenbutazon-Natrium-Glycerat wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

Phenylbutazon: Die Muttersubstanz mit ähnlichen entzündungshemmenden Eigenschaften.

Oxyphenbutazon: Ein Metabolit von Phenylbutazon mit ähnlichen therapeutischen Wirkungen.

Indomethacin: Ein weiteres NSAR mit vergleichbaren entzündungshemmenden und schmerzlindernden Eigenschaften

Einzigartigkeit: Phenbutazon-Natrium-Glycerat ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ihm besondere pharmakokinetische und pharmakodynamische Eigenschaften verleiht. Sein Glycerat-Anteil verbessert seine Löslichkeit und Bioverfügbarkeit im Vergleich zu Phenylbutazon .

Liste ähnlicher Verbindungen:

- Phenylbutazon

- Oxyphenbutazon

- Indomethacin

- Rofecoxib

Biologische Aktivität

Phenbutazone sodium glycerate, a derivative of phenylbutazone, is primarily used as a non-steroidal anti-inflammatory drug (NSAID) in veterinary medicine. Its biological activity encompasses anti-inflammatory, analgesic, and antipyretic effects, making it a valuable compound in managing pain and inflammation in animals, particularly horses. This article delves into the pharmacological properties, mechanisms of action, clinical applications, and safety profiles of this compound, supported by relevant case studies and research findings.

Phenbutazone exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate various physiological responses, including pain and inflammation. By reducing the production of prostaglandins such as PGE2 and prostacyclin, phenbutazone decreases vascular permeability and inhibits inflammatory cell migration to sites of injury .

Key Pharmacological Actions

- Anti-inflammatory : Reduces swelling and erythema associated with inflammation.

- Analgesic : Alleviates pain by acting on peripheral and central pain pathways.

- Antipyretic : Lowers fever by acting on the hypothalamic heat-regulating center.

- Uricosuric Activity : Promotes uric acid excretion, which can be beneficial in certain conditions .

Pharmacokinetics

Phenbutazone is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within 2.5 hours after oral administration . It is highly protein-bound (>98%) in plasma, which influences its distribution and elimination half-life (3-10 hours) . The compound undergoes hepatic metabolism to form oxyphenbutazone, which possesses similar pharmacological properties .

Clinical Applications

This compound is predominantly used in equine medicine for:

- Management of musculoskeletal pain.

- Treatment of inflammatory conditions such as arthritis and laminitis.

- Alleviation of pain associated with colic in horses.

Case Studies

- Equine Gastric Ulcer Syndrome : A study demonstrated that phenbutazone administration led to increased gastric ulceration scores in horses. Specifically, 60% of treated horses developed glandular ulceration with a significant increase in ulcer grades compared to control groups .

- Gastrointestinal Injury : Research indicated that phenbutazone could induce gastrointestinal injury characterized by impaired barrier function and dysbiosis in intestinal microbiota. This was evidenced by a 3.02-fold increase in circulating bacterial DNA during treatment .

Safety Profile

While phenbutazone is effective for managing pain and inflammation, it is associated with several adverse effects:

- Hematologic Toxicity : Potential for causing leukopenia or thrombocytopenia necessitates regular monitoring of blood parameters during therapy .

- Gastrointestinal Complications : Risk of gastric ulcers and gastrointestinal bleeding; co-administration with gastroprotectants is often recommended .

- Renal Toxicity : Long-term use can exacerbate pre-existing kidney conditions due to reduced renal perfusion from prostaglandin inhibition .

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Anti-inflammatory | Inhibits COX enzymes; reduces prostaglandin synthesis |

| Analgesic | Alleviates pain through peripheral and central pathways |

| Antipyretic | Reduces fever via hypothalamic action |

| Uricosuric | Increases uric acid excretion |

| Pharmacokinetics | Rapid absorption; high protein binding; variable half-life |

| Adverse Effects | Hematologic toxicity; gastrointestinal ulcers; renal issues |

Eigenschaften

CAS-Nummer |

34214-49-8 |

|---|---|

Molekularformel |

C22H27N2NaO5 |

Molekulargewicht |

422.4 g/mol |

IUPAC-Name |

sodium;4-butyl-5-oxo-1,2-diphenylpyrazol-3-olate;propane-1,2,3-triol |

InChI |

InChI=1S/C19H20N2O2.C3H8O3.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;4-1-3(6)2-5;/h4-13,22H,2-3,14H2,1H3;3-6H,1-2H2;/q;;+1/p-1 |

InChI-Schlüssel |

TVGNJNYKOTWAJQ-UHFFFAOYSA-M |

SMILES |

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].C(C(CO)O)O.[Na+] |

Kanonische SMILES |

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)[O-].C(C(CO)O)O.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.